Cas no 36700-49-9 (Ac-Paradol)

Ac-Paradol structure
Ac-Paradol structure
Product name:Ac-Paradol
CAS No:36700-49-9
MF:C21H32O4
MW:348.476387023926
CID:2015154
PubChem ID:131752880

Ac-Paradol Chemical and Physical Properties

Names and Identifiers

    • Ac-Paradol
    • CHEBI:175458
    • 1-[4-(Acetyloxy)-3-methoxyphenyl]-3-Dodecanone
    • [8]-Paradyl monoacetate
    • DTXSID301247892
    • [2-methoxy-4-(3-oxododecyl)phenyl] acetate
    • [8]-Paradyl acetate
    • 1-(4-(Acetyloxy)-3-methoxyphenyl)-3-dodecanone
    • 36700-49-9
    • Inchi: InChI=1S/C21H32O4/c1-4-5-6-7-8-9-10-11-19(23)14-12-18-13-15-20(25-17(2)22)21(16-18)24-3/h13,15-16H,4-12,14H2,1-3H3
    • InChI Key: JYCJDSPNULQUKV-UHFFFAOYSA-N
    • SMILES: CCCCCCCCCC(=O)CCc1ccc(OC(C)=O)c(OC)c1

Computed Properties

  • Exact Mass: 348.23005950g/mol
  • Monoisotopic Mass: 348.23005950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 14
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6Ų
  • XLogP3: 5.6

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